molecular formula C8H16ClN3O B12225766 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12225766
M. Wt: 205.68 g/mol
InChI Key: BXJLDGXYXCZVNZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15N3O·HCl It is known for its unique structure, which includes a methoxy group, a pyrazole ring, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanamine moiety participates in nucleophilic substitution, where the amine group acts as a nucleophile. This reactivity is critical for forming novel derivatives.

Reaction Reagents Conditions Products
Alkylation/Alkyl halideAlkyl halides (e.g., CH₃I)Polar aprotic solvents (DMF/DMSO)Alkylated ethanamine derivatives
AcylationAcyl chlorides (e.g., RCOCl)Basic conditions (e.g., pyridine)Acylated amine derivatives

The methoxy group may influence reaction kinetics by stabilizing intermediates via electron donation.

Oxidation Reactions

The amine group undergoes oxidation, particularly under acidic or basic conditions, to form imine or nitroxide intermediates.

Reaction Reagents Conditions Products
Amine oxidationOxidizing agents (e.g., H₂O₂)Acidic/basic media, elevated tempsN-Oxides or nitroxides

This reactivity is exploited in functionalization for drug design.

Reductive Amination

While not directly observed for this compound, analogous pyrazole derivatives (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) undergo reductive amination to form stable secondary amines.

Reaction Reagents Conditions Products
Imine reductionNaBH₄, MeOHSolvent-free or methanol, rtSecondary amine derivatives

This method highlights the versatility of pyrazole-amine systems in forming bioactive compounds .

Biological Interactions

While specific mechanistic data for this compound is limited, pyrazole derivatives generally modulate enzymes (e.g., cyclooxygenases) via hydrogen bonding and π-π interactions. The methoxy group and amine may enhance binding affinity to targets like inflammatory mediators.

Key Structural and Reactivity Features

  • Molecular Formula : C₇H₁₃N₃OCl (hydrochloride salt).

  • SMILES : CCN(CC)C1=NN(C=C1)C(C)C.

  • Reactivity Drivers :

    • Ethanamine : Nucleophilic substitution and alkylation.

    • Pyrazole Ring : Stabilizes intermediates via resonance.

    • Methoxy Group : Electron-donating, enhances substitution kinetics.

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications due to its biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. aureus .
  • Anti-inflammatory Effects : Research has suggested that this compound can reduce pro-inflammatory cytokine production in vitro, indicating potential use as an anti-inflammatory agent .

The compound's mechanism of action involves interaction with specific molecular targets, which can lead to various biological effects:

  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites, blocking substrate access, which is crucial for targeting diseases related to enzyme dysfunctions.
  • Receptor Modulation : The compound can bind to receptors, potentially altering signal transduction pathways affecting cellular responses .

Antimicrobial Study

A comprehensive study on pyrazole derivatives demonstrated significant antibacterial activity. The findings highlighted the effectiveness of the compound in combating bacterial infections, supporting its potential use in developing new antimicrobial agents .

Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it could significantly modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions .

CompoundActivityMIC (µM)
2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamineAntibacterial50
Other Pyrazole DerivativeAntibacterial75

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine; hydrochloride, also known as N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, is a chemical compound with the molecular formula C₈H₁₅N₃O·HCl. Its molar mass is approximately 169.22 g/mol. This compound features a methoxy group and a pyrazole ring, which contribute to its unique biological properties. Research into its biological activity suggests potential therapeutic applications, particularly in the fields of hormone modulation and anti-inflammatory treatments.

PropertyValue
Molecular FormulaC₈H₁₆ClN₃O
Molar Mass205.68 g/mol
CAS Number1855939-70-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Hormonal Modulation

Research indicates that 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride exhibits significant interaction with androgen receptors, suggesting its potential use in treating hormonal disorders. Similar compounds have demonstrated effects on hormone modulation, indicating that this compound may also possess related biological functions .

Anti-inflammatory Properties

Compounds with structural similarities to 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride have shown anti-inflammatory and analgesic properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of TNF-α and NO, suggesting that 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride may have similar effects .
  • Hormonal Effects : In vitro assays have shown that this compound can modulate androgen receptor activity, which could be beneficial in conditions such as prostate cancer or other androgen-sensitive diseases.
  • Comparative Analysis : A comparative study of related pyrazole derivatives indicated that those with methoxy substitutions often exhibited enhanced biological activity compared to their unsubstituted counterparts, reinforcing the importance of the methoxy group in enhancing the compound's efficacy .

The precise mechanism of action for 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride is still under investigation. However, it is hypothesized that its interaction with androgen receptors and its ability to inhibit inflammatory pathways play crucial roles in its biological activity.

Properties

Molecular Formula

C8H16ClN3O

Molecular Weight

205.68 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3O.ClH/c1-11-7-8(6-10-11)5-9-3-4-12-2;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

BXJLDGXYXCZVNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCOC.Cl

Origin of Product

United States

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